molecular formula C9H8INO3 B14809989 4-Cyclopropoxy-1-iodo-2-nitrobenzene

4-Cyclopropoxy-1-iodo-2-nitrobenzene

Cat. No.: B14809989
M. Wt: 305.07 g/mol
InChI Key: CGEMTKKCSQSXIP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-iodo-2-nitrobenzene is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1-iodo-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-cyclopropoxy-1-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1-iodo-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: 4-Cyclopropoxy-1-amino-2-nitrobenzene.

    Substitution: 2-Nitrobiphenyl.

Scientific Research Applications

4-Cyclopropoxy-1-iodo-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-iodo-2-nitrobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atom can act as a leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-nitrobenzene: Similar structure but lacks the cyclopropoxy group.

    1-Iodo-4-nitrobenzene: Similar structure but with the nitro group in a different position.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

4-cyclopropyloxy-1-iodo-2-nitrobenzene

InChI

InChI=1S/C9H8INO3/c10-8-4-3-7(14-6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2

InChI Key

CGEMTKKCSQSXIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)I)[N+](=O)[O-]

Origin of Product

United States

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